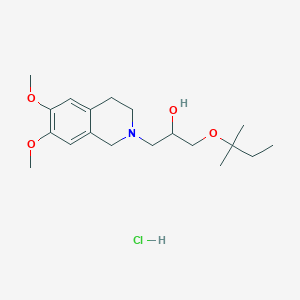
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C19H32ClNO4 and its molecular weight is 373.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis Process : The compound is synthesized through reactions involving tetrahydroisoquinoline derivatives, as seen in the synthesis of related compounds. For instance, the synthesis of 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols demonstrated the use of tetrahydroisoquinoline with (aryloxymethyl)oxiranes to produce new propan-2-ol derivatives (Aghekyan et al., 2017).
Biological Activity : Some of these synthesized compounds, including their hydrochlorides, have been found to show moderate adrenergic blocking and sympatholytic activities, indicating potential for therapeutic use (Aghekyan et al., 2017).
Chemical Reactions and Properties
Heterocyclization Reactions : 6,7-Dimethoxy-3,4-dihydroisoquinoline reacts with 1-dimethylaminomethyl-2-naphthols and o-hydroxybenzyl alcohols to yield products of heterocyclization and Michael aza reactions, respectively (Osyanin et al., 2011).
Synthesis of Analgesic and Anti-Inflammatory Derivatives : Enaminoamides derived from the compound exhibit significant analgesic and anti-inflammatory effects, comparable to known drugs like sodium metamizole (Yusov et al., 2019).
Cytotoxicity and Anticancer Potential : Some derivatives of the compound have shown cytotoxicity against cancer cell lines, indicating potential for antitumor applications (Saleh et al., 2020).
Crystal Structure and Conformation Analysis
- Structure Analysis : The crystal structure of related derivatives, such as 1,1'-(propane-1,3-diyl)-bis-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) hydrochloride, has been analyzed, establishing absolute configuration and conformation (Wouters et al., 2010).
Antihypoxic Activity
- Potential Antioxidant : Some derivatives have demonstrated high antihypoxic effects, suggesting their suitability for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).
Potential Application in Epilepsy Research
- AMPA Receptor Antagonists : Compounds like THIQ-10c, a derivative of tetrahydroisoquinoline, have been evaluated in animal models for their role in absence epilepsies, suggesting potential applications in epilepsy research (Citraro et al., 2006).
Properties
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylbutan-2-yloxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4.ClH/c1-6-19(2,3)24-13-16(21)12-20-8-7-14-9-17(22-4)18(23-5)10-15(14)11-20;/h9-10,16,21H,6-8,11-13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKKNMGUTCIQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCC2=CC(=C(C=C2C1)OC)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
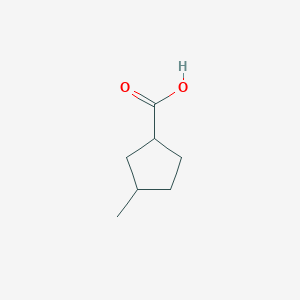
![1-[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-2-(2-fluoro-5-methylphenoxy)ethanone;hydrochloride](/img/structure/B2459899.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide](/img/structure/B2459901.png)
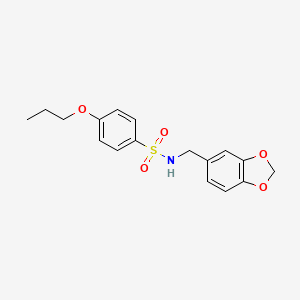
![3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2459903.png)
![4-[(diisobutylamino)sulfonyl]-N-{5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2459904.png)
![3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2459906.png)
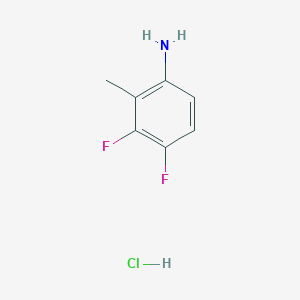
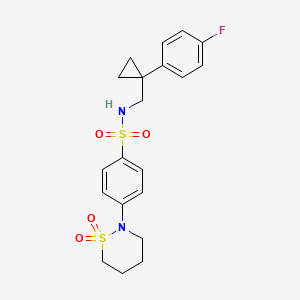
![N-(3-chloro-4-fluorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2459910.png)
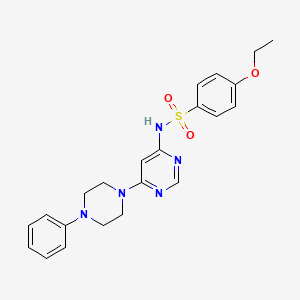

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid](/img/structure/B2459916.png)
![Tert-butyl 3-[prop-2-enoyl(propyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2459917.png)
